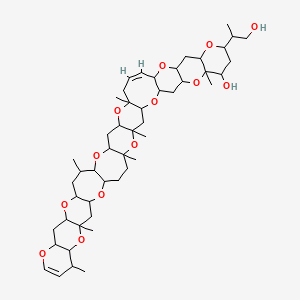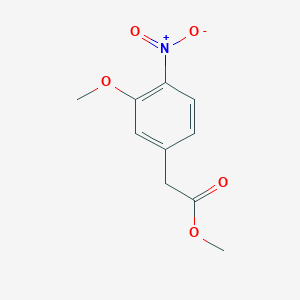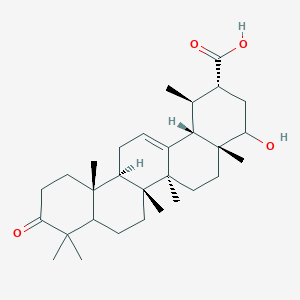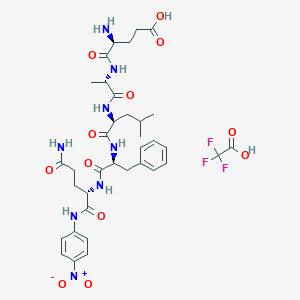
Brevetoxin pbtx-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BREVETOXIN PbTx-9 is an activator of voltage-sensitive Na+ channels, from the microorganism Ptychodiscus brevis. A neurotoxin that binds to voltage-gated sodium channels in nerve cells, leading to disruption of normal neurological processes and causing the illness clinically described as neurotoxic shellfish poisoning.
Scientific Research Applications
Variability in Potency and Cellular Impact
Brevetoxin Pbtx-9, along with other brevetoxins, exhibits variability in potency and has been shown to significantly induce DNA damage and apoptosis in Jurkat E6-1 cells. This research highlights the dose-dependent effects of brevetoxins on cell proliferation, their genotoxic properties, and their ability to cause cell death through apoptotic mechanisms (Murrell & Gibson, 2009).
Detection in Food Samples
A monoclonal antibody-based direct competitive enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of brevetoxins, including Pbtx-9, in food samples. This method is reliable for mass monitoring of brevetoxins in mollusk and is crucial for ensuring food safety (Zhou et al., 2010).
Interaction with Human Lymphocytes
Pbtx-9's interaction with human lymphocytes has been studied, showing that it can induce DNA damage. This suggests that the immune systems of individuals exposed to Pbtx during harmful algal bloom events may be at risk (Sayer et al., 2005).
Distribution in Mouse Plasma
Research on the distribution of PbTx-9 in mouse plasma revealed an association with high-density lipoproteins (HDLs), providing insights into how the toxin is delivered to and removed from tissues. This could lead to more effective therapeutic measures for treating intoxication from brevetoxins (Woofter et al., 2005).
Biomonitoring in Mammals
A method for biomonitoring brevetoxin exposure in mammals using blood collection cards has been developed, which is crucial for monitoring brevetoxin levels in living marine resources, protected species, and humans (Fairey et al., 2001).
Covalent DNA Adducts in Rat Lung
It was found that brevetoxin forms covalent DNA adducts in rat lung following intratracheal exposure. This provides a basis for monitoring exposure and assessing the hazard associated with depurination of brevetoxin–nucleotide adducts in lung tissue (Radwan & Ramsdell, 2008).
Properties
Molecular Formula |
C50H74O14 |
|---|---|
Molecular Weight |
899.12 g/mol |
IUPAC Name |
(21Z)-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,39-dien-12-ol |
InChI |
InChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3/b10-9- |
SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C |
Purity |
95 % (HPLC) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)


